Bienvenue dans la boutique en ligne BenchChem!

Duocarmycin DM free base

Cytotoxicity ADC payload IC50

Duocarmycin DM free base is the definitive starting material for ADC linker-payload synthesis, providing a DNA minor-groove alkylation mechanism orthogonal to tubulin inhibitors—critical where ABCB1-mediated resistance is anticipated. With a benchmarked IC50 profile (3.87–22 pM across HT-29, Caski, LS174T lines) and characterized LogP (4.7) for rational linker engineering, the free base enables custom conjugation at either the DNA-alkylating or binding moiety. Published data confirm linker attachment to the alkylating moiety yields superior human plasma stability, ensuring reproducible ADC development and regulatory documentation.

Molecular Formula C26H26ClN3O3
Molecular Weight 464.0 g/mol
Cat. No. B8103467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDuocarmycin DM free base
Molecular FormulaC26H26ClN3O3
Molecular Weight464.0 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)N3CC(C4=C3C=C(C5=CC=CC=C54)O)CCl
InChIInChI=1S/C26H26ClN3O3/c1-29(2)9-10-33-18-7-8-21-16(11-18)12-22(28-21)26(32)30-15-17(14-27)25-20-6-4-3-5-19(20)24(31)13-23(25)30/h3-8,11-13,17,28,31H,9-10,14-15H2,1-2H3/t17-/m1/s1
InChIKeyJRGWJJXUVWWGDA-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Duocarmycin DM Free Base: Technical Overview and Procurement Baseline


Duocarmycin DM free base (CAS 1116745-06-2; molecular weight 463.96) is a synthetic DNA minor-groove alkylating agent derived from the duocarmycin class of natural antitumor antibiotics originally isolated from Streptomyces species [1]. Structurally, it comprises a curved indole-based DNA-binding moiety and a spirocyclopropylcyclohexadienone electrophile responsible for adenine-N3 alkylation [2]. Duocarmycin DM is primarily developed and procured as the cytotoxic payload component in antibody-drug conjugates (ADCs), with more than 15 duocarmycin-based ADCs having undergone preclinical investigation to date [3]. Its free base form serves as the critical starting material for linker-payload synthesis and subsequent ADC conjugation chemistry [4].

Why Duocarmycin DM Free Base Cannot Be Substituted with Generic Duocarmycin Analogs


The duocarmycin family encompasses multiple structural variants with distinct DNA-binding domains, linker attachment chemistries, and resulting ADC pharmacokinetic profiles. Duocarmycin DM incorporates a specific indole-carboxamide DNA-binding motif with a dimethylaminoethoxy substituent that modulates both DNA sequence recognition and physicochemical properties, differentiating it from earlier analogs such as duocarmycin SA (natural product with a trimethoxyindole binding unit) and duocarmycin MA (alternative indole substitution pattern) . These structural distinctions directly translate to measurable differences in cytotoxic potency across cancer cell lines, linker-payload conjugation efficiency, and downstream ADC stability [1]. Notably, the selection of duocarmycin 3b (bearing an imidazo[1,2-a]pyridine DNA-binding unit) over other duocarmycin analogs for the clinical ADC SYD985 was driven by its rapid degradation in plasma—a property that cannot be assumed for other duocarmycin family members [2]. Generic substitution without verifying analog-specific potency data, linker compatibility, and stability metrics would invalidate research reproducibility and regulatory documentation [3].

Duocarmycin DM Free Base: Comparative Quantitative Evidence for Procurement Decisions


Cytotoxic Potency: Duocarmycin DM Free Base IC50 Values Across Human Cancer Cell Lines

Duocarmycin DM free base exhibits differential cytotoxic potency across multiple human cancer cell lines, providing a potency baseline distinct from the duocarmycin class reference compound duocarmycin SA . Against Caski cervical cancer cells, duocarmycin DM demonstrates an IC50 of 3.87 pM, approximately 2.6-fold more potent than the duocarmycin SA class-reported IC50 of 10 pM . However, against HT-29 colon adenocarcinoma cells, duocarmycin DM shows reduced relative potency with an IC50 of 22 pM, representing a 2.2-fold lower activity than the duocarmycin SA reference value [1]. This cell-line-dependent potency variation underscores the importance of verifying analog-specific activity rather than extrapolating from class averages [2].

Cytotoxicity ADC payload IC50

Mechanism of Action Differentiation: DNA Alkylation Versus Tubulin Inhibition for ADC Payload Selection

Duocarmycin DM free base operates via adenine-N3 alkylation within the DNA minor groove at AT-rich sequences, inducing DNA damage and subsequent apoptosis through a mechanism fundamentally distinct from the microtubule-targeting agents (auristatins and maytansinoids) that dominate the approved ADC landscape [1]. Currently, 8 of 12 FDA-approved ADCs employ tubulin-binding payloads, whereas only 3 utilize DNA-interacting payloads—all of which are approved for hematological malignancies [2]. Notably, resistance to tubulin-binding ADCs such as trastuzumab emtansine (T-DM1) has been mechanistically linked to upregulation of ATP-binding-cassette (ABC) transporters including ABCB1 (P-glycoprotein), with 20- to 50-fold increased expression observed in resistant cells relative to parental lines [3]. Duocarmycin-class payloads are not subject to the same ABCB1-mediated efflux resistance mechanisms, providing a distinct resistance-escape advantage [4].

Mechanism of action ADC payload DNA damage Chemoresistance

Physicochemical Properties: LogP and Molecular Descriptors for ADC Conjugation Optimization

Duocarmycin DM free base exhibits specific physicochemical properties that influence ADC conjugation efficiency, aggregation propensity, and pharmacokinetic behavior. The compound has a calculated LogP value of 4.7 and topological polar surface area (tPSA) of 68.8 Ų [1]. Duocarmycin payloads as a class are noted for high hydrophobicity, which frequently leads to ADC aggregation in circulation—a challenge that required specific linker engineering in the clinical candidate SYD985 to overcome [2]. In comparative evaluation of DNA-interacting payload classes, the duocarmycins are being explored specifically through optimization of physicochemical parameters, reduction of cytotoxic potency, and careful targeting design to improve the therapeutic window relative to earlier DNA-binding payload candidates such as calicheamicin and PBD dimers [3].

Physicochemical properties LogP Drug-likeness ADC conjugation

Linker-Payload Chemistry: Duocarmycin DM Conjugation Platforms and Commercial Availability

Duocarmycin DM free base serves as the core cytotoxic scaffold for multiple commercially available linker-payload constructs, enabling researchers to bypass de novo linker-payload synthesis. Validated constructs include MA-PEG4-VC-PAB-DMEA-duocarmycin DM (cleavable valine-citrulline linker with PEG4 spacer) and MC-vc-PAB-(PEG2)-duocarmycin DM (maleimidocaproyl-valine-citrulline-PAB linker with PEG2 spacer) . These pre-optimized linker-payloads incorporate design principles established through the development of clinical duocarmycin-based ADCs, where linker attachment to the DNA-alkylating moiety rather than the DNA-binding moiety yielded more consistent in vitro cytotoxicity and superior human plasma stability [1]. In contrast, alternative duocarmycin analogs (e.g., duocarmycin SA, duocarmycin MA) lack the same breadth of commercially validated linker-payload constructs, requiring custom synthetic development [2].

Linker-payload ADC conjugation Drug-linker conjugate

DNA Sequence Selectivity: AT-Rich Minor Groove Binding Specificity

Duocarmycin DM free base exhibits AT-sequence-selective DNA minor groove binding, alkylating adenine-N3 within 3.5 base pair AT-rich sites [1]. This sequence selectivity distinguishes the duocarmycin-CC-1065 class from other DNA-binding payloads with divergent recognition motifs: calicheamicin preferentially binds TCCT sequences, while pyrrolobenzodiazepine (PBD) dimers crosslink guanine-N2 positions at Pu-GATC-Py sequences [2]. The duocarmycins and CC-1065 derive their biological activity through stereoelectronically-controlled adenine N3 addition to the least substituted carbon of the activated cyclopropane within the minor groove [3]. This defined AT-sequence preference provides predictable genomic targeting that can be exploited for payload design and may influence tumor-type sensitivity based on genomic AT content and chromatin accessibility .

DNA sequence selectivity Minor groove binding AT-rich sequences

Clinical Translation Track Record: Duocarmycin-Based ADC Regulatory Milestones

The duocarmycin payload platform has demonstrated clinical translation capability, with SYD985 (trastuzumab duocarmazine), a HER2-targeting ADC utilizing a duocarmycin-based linker-payload, receiving FDA Fast-Track designation and advancing through Phase III clinical evaluation in HER2-positive breast cancer [1]. More than 15 duocarmycin-based ADCs have undergone preclinical investigation, establishing this payload class as one of the most clinically advanced DNA-interacting ADC platforms after calicheamicin and PBD dimers [2]. Among DNA-interacting payload classes, PBD dimers have generated 66 ADC development programs but only 1 approval (loncastuximab tesirine), with 11 clinically active and 15 in preclinical development; duocarmycins are being actively explored through optimization of physicochemical parameters and potency modulation to improve upon the limitations observed with earlier DNA-binding payloads [3].

Clinical translation ADC SYD985 Regulatory status

Duocarmycin DM Free Base: Optimized Procurement and Research Application Scenarios


Development of Novel Antibody-Drug Conjugates (ADCs) with DNA-Damaging Payloads

Duocarmycin DM free base serves as the starting material for synthesizing novel linker-payload constructs for ADC development, particularly for programs targeting solid tumors where tubulin-inhibitor payloads (MMAE, DM1) have shown limited efficacy or where ABCB1-mediated resistance is anticipated [1]. The free base form enables custom linker attachment at either the DNA-alkylating or DNA-binding moiety, a strategic choice that significantly impacts ADC stability and potency—with published data showing that linker attachment to the DNA-alkylating moiety yields more consistent in vitro cytotoxicity and superior human plasma stability compared to DNA-binding moiety attachment [2]. Procurement of duocarmycin DM free base is specifically warranted for ADC programs requiring a payload mechanism orthogonal to the dominant microtubule-targeting class and for which pre-optimized linker-payload conjugates (MA-PEG4-VC-PAB-DMEA, MC-vc-PAB-PEG2) are available for accelerated development [3].

In Vitro Cytotoxicity Screening and Structure-Activity Relationship (SAR) Studies of Duocarmycin Analogs

Duocarmycin DM free base provides a well-characterized reference standard for comparative SAR studies evaluating next-generation duocarmycin analogs. The compound's defined IC50 profile across multiple human cancer cell lines—HT-29 (22 pM), CL1-5 (13.8 pM), Caski (3.87 pM), EJ (15.4 pM), and LS174T (7.31 pM)—establishes a benchmark potency baseline for assessing structural modifications [1]. Researchers developing novel duocarmycin derivatives with altered DNA-binding domains, modified electrophile reactivity, or improved physicochemical properties can utilize duocarmycin DM free base as the comparator control to quantify potency gains or losses relative to this established duocarmycin variant [2].

Mechanistic Studies of DNA Minor-Groove Alkylation and Sequence Selectivity

Duocarmycin DM free base is appropriate for fundamental investigations into the molecular determinants of AT-sequence-selective DNA minor-groove alkylation. The compound alkylates adenine-N3 within 3.5 base pair AT-rich sites through a stereoelectronically-controlled cyclopropane activation mechanism [1]. This well-characterized sequence selectivity profile makes duocarmycin DM free base a suitable tool compound for DNA footprinting studies, high-resolution mass spectrometry analysis of DNA adduct formation, and comparative evaluation of sequence recognition across the duocarmycin-CC-1065 pharmacophore family [2]. Procurement for this application enables head-to-head comparison with calicheamicin (TCCT preference) or PBD dimers (Pu-GATC-Py preference) to map distinct genomic targeting landscapes across DNA-interacting payload classes [3].

Linker-Payload Conjugation Chemistry Optimization and ADC Developability Assessment

Duocarmycin DM free base, with its characterized physicochemical properties including LogP of 4.7 and tPSA of 68.8 Ų, serves as a model payload for studying the impact of hydrophobicity on ADC aggregation, plasma stability, and pharmacokinetic behavior [1]. Given that duocarmycin payloads are noted for high hydrophobicity requiring careful linker engineering to mitigate ADC self-aggregation, the free base form enables systematic evaluation of linker design strategies including PEG spacer length optimization, cleavable versus non-cleavable linker selection, and conjugation site engineering [2]. Procurement is strategically justified for CMC development programs seeking to establish robust conjugation processes, characterize drug-to-antibody ratio (DAR) distribution, and validate analytical methods for linker-payload and ADC characterization prior to scale-up [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Duocarmycin DM free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.